Penclomedine
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
3,5-dichloro-2,4-dimethoxy-6-(trichloromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl5NO2/c1-15-5-3(9)6(8(11,12)13)14-7(16-2)4(5)10/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZVPGIORVGSQMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC(=C1Cl)OC)C(Cl)(Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50148365 | |
| Record name | Penclomedine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50148365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Water < 1 (mg/mL), Acetate buffer (pH 4) < 1 (mg/mL), Carbonate buffer (pH 9) < 1 (mg/mL), 0.1 N HCl < 1 (mg/mL), 0.1 N NaOH < 1 (mg/mL), Ethanol (95 %) 20-25 (mg/mL), Methanol 30-33 (mg/mL), n-Butanol 45-50 (mg/mL), Acetone > 100 (mg/mL), Chloroform > 100 (mg/mL), Toluene > 100 (mg/mL), DMF 45-50 (mg/mL), DMSO 45-50 (mg/mL) | |
| Record name | PENCLOMIDINE | |
| Source | NCI Investigational Drugs | |
| URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/338720%20(1992).txt | |
| Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |
CAS No. |
108030-77-9 | |
| Record name | Penclomedine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=108030-77-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Penclomedine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108030779 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Penclomedine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12987 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | PENCLOMEDINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338720 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Penclomedine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50148365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PENCLOMEDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/66Q80IL7CW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Chemical Synthesis and Properties
Chemical Structure and Properties
Below are the key chemical properties of this compound:
| Property | Value |
| IUPAC Name | 3,5-dichloro-4,6-dimethoxy-2-(trichloromethyl)pyridine |
| Molecular Formula | C8H6Cl5NO2 |
| Molecular Weight | 325.404 g/mol |
| Appearance | Synthetic pyridine (B92270) derivative |
| Solubility | Lipophilic |
Synthesis of this compound
The synthesis of this compound has been described in scientific literature. A reported method involves the reaction of 3,4,5,6-Tetrachloro-2-(trichloromethyl)pyridine with sodium hydroxide (B78521) in anhydrous methanol. The mixture is heated to reflux, and after cooling and concentration, the product is extracted and purified. clinicaltrials.gov
Mechanism of Action
The cytotoxic effects of this compound are believed to be mediated through its interaction with cellular DNA.
Research suggests that this compound functions as a biological alkylating agent. nih.gov It is thought to be metabolized into a reactive free radical species that can bind to DNA. nih.govnih.gov This interaction leads to monofunctional alkylation of DNA, causing chromosomal damage, including breaks, gaps, and exchanges. nih.gov This DNA damage ultimately inhibits DNA and RNA synthesis, leading to cytotoxicity. nih.gov The formation of DNA adducts through a carbonium radical moiety derived from the trichloromethane group has also been proposed. iiarjournals.org
While the primary mechanism of action is considered to be DNA damage, this compound has also been shown to inhibit the enzyme dihydroorotate (B8406146) dehydrogenase. However, studies have indicated that this inhibition is not the principal cause of its cytotoxic effects. nih.govnih.gov
Pharmacokinetics and Metabolism
Absorption and Distribution
This compound is a lipophilic compound that exhibits good oral absorption. nih.gov Following administration, it distributes to various tissues. nih.gov Quantitative autoradiographic analysis in rats demonstrated a homogenous distribution in all organs within an hour of administration. nih.gov Notably, levels of ¹⁴C-penclomedine in both intracerebral and subcutaneous tumors were found to be three times higher than in normal brain tissue, indicating its ability to cross the blood-brain barrier and accumulate in tumors. nih.gov
Oxidative and Reductive Metabolism in Hepatic Systems
Metabolism
This compound undergoes extensive metabolism in vivo. nih.govnih.gov In vitro studies using mouse, rat, and human liver models have identified several metabolites. nih.gov Under aerobic conditions, metabolism is limited and results in oxidized metabolites such as penclomic acid, 4-demethylpenclomic acid, and 4-demethylthis compound. nih.gov In contrast, anaerobic conditions lead to the formation of reduced metabolites, primarily this compound dimers. nih.gov The major plasma metabolite identified in patients is 3,5-dichloro-4-hydroxy-6-methoxy-2-(trichloromethyl)pyridine (4-DMPEN). aacrjournals.org In rats, O-demethyl this compound and penclomic acid were found to be the main contributors to plasma radioactivity. nih.gov
Elimination
The elimination of this compound and its metabolites occurs through various pathways. In mice, after intravenous administration, the elimination phase half-life was 69 minutes. nih.gov Less than 0.2% of the parent drug was excreted in the urine within 48 hours, while 25-30% of the total radioactivity was recovered in the urine, indicating significant clearance through metabolism. nih.gov Penclomic acid has been identified as the most common urinary metabolite in rats. nih.gov
Preclinical Research
In Vitro Studies
In vitro studies have demonstrated the cytotoxic effects of this compound. For instance, it has been shown to almost completely inhibit RNA and DNA synthesis in cell cultures. nih.gov
In Vivo Animal Models
This compound has shown significant antitumor activity in various in vivo models.
In murine models, this compound demonstrated good activity against breast tumors, causing partial regressions of advanced-stage CD8F1 mammary adenocarcinomas. nih.gov However, it showed only marginal to moderate activity against L1210 leukemia and M5076 sarcoma. nih.gov
This compound has been evaluated against several human tumor xenografts in mice. It caused regression of the human MX-1 mammary carcinoma and inhibited the growth of the human MCF-7 breast adenocarcinoma. nih.govaacrjournals.org It was less effective against human H82 small cell lung carcinomas. nih.gov A derivative, 4-Demethyl-4-cholesteryloxycarbonylthis compound (DM-CHOC-PEN), has shown anticancer activity in a melanoma murine model. iiarjournals.org
The table below summarizes the preclinical antitumor activity of this compound in various cancer models.
| Cancer Model | Route of Administration | Outcome | Reference |
| P388 leukemia (murine) | N/A | Identified as a potential antitumor agent | nih.gov |
| CD8F1 mammary adenocarcinoma (murine) | i.p. | Partial regressions | nih.gov |
| MX-1 mammary carcinoma (human xenograft) | i.p., p.o. | Regression, Complete regression | nih.gov |
| L1210 leukemia (murine) | i.p. | Marginal to moderate activity | nih.gov |
| M5076 sarcoma (murine) | i.p. | Marginal to moderate activity | nih.gov |
| B16 melanoma (murine) | i.p. | Inactive | nih.gov |
| Lewis lung carcinoma (murine) | i.v. | Inactive | nih.gov |
| Colon adenocarcinoma 38 (murine) | s.c. | Inactive | nih.gov |
| H82 small cell lung carcinoma (human xenograft) | p.o. | Less effective, some complete regressions | nih.gov |
| MCF-7 breast adenocarcinoma (human xenograft) | p.o. | Inhibited growth | nih.gov |
| 16/C breast adenocarcinoma (murine) | p.o. | Inhibited growth | nih.gov |
| Melanoma (murine) - DM-CHOC-PEN | i.p. | Anticancer activity, improved survival | iiarjournals.org |
Mechanisms of Resistance and Overcoming Chemotherapeutic Challenges
Strategies for Overcoming Resistance
The challenge of drug resistance necessitates the development of strategies to either prevent its onset or overcome it once established. For penclomedine, as with other chemotherapeutic agents, research into overcoming resistance is a critical area of investigation.
One established strategy to combat drug resistance is the development of chemical analogues of the parent compound. nih.govmdpi.com The goal is to synthesize new molecules that retain the desired antitumor activity but possess a modified structure that is less susceptible to the resistance mechanisms affecting the original drug. mdpi.com For instance, analogues might be designed to have different cellular uptake mechanisms, altered metabolic pathways, or the ability to form DNA adducts that are not recognized by specific repair enzymes. While this approach has been explored for other anticancer drugs, leading to second- and third-generation agents with improved activity against resistant tumors, specific research into this compound analogues with altered resistance profiles is a potential avenue for future development.
Combination chemotherapy is a cornerstone of modern oncology, aimed at overcoming resistance and enhancing therapeutic efficacy. broadinstitute.orgmdpi.com By using drugs with different mechanisms of action and non-overlapping toxicities, combination regimens can target multiple cellular pathways simultaneously, reducing the likelihood of resistance emerging. nih.govmdpi.com The lack of cross-resistance between this compound and agents like antimetabolites, DNA intercalators, and vincristine (B1662923) provides a strong rationale for investigating its use in combination therapies. nih.gov Such combinations could potentially be synergistic, leading to improved outcomes in patients with tumors resistant to single-agent therapies. Further preclinical and clinical studies would be required to identify the most effective and tolerable combination regimens involving this compound.
Clinical Research and Translational Studies
Phase I Clinical Trial Designs and Objectives
Phase I clinical trials for penclomedine were primarily designed to determine the appropriate dose and schedule for later-phase studies, while also evaluating the compound's toxicity profile, pharmacokinetics, and bioavailability. clinicaltrials.gov One key objective was to investigate an oral formulation of this compound to potentially alter the toxicity profile, particularly the neurotoxicity observed with intravenous administration. nih.govnih.gov
The trial designs typically involved dose-escalation schedules. clinicaltrials.gov For instance, a Phase I trial of oral this compound in adults with advanced solid malignancies or lymphoma initiated treatment at 200 mg/m² daily for five days, with subsequent dose increases following a traditional Fibonacci sequence until the maximum tolerated dose (MTD) was identified. nih.gov Patients were enrolled in cohorts, and the MTD was defined as the dose level just below the one at which a specified number of patients experienced dose-limiting toxicities. clinicaltrials.gov The primary endpoints of these studies were to establish the MTD and the recommended Phase II dose, alongside characterizing the toxic effects and pharmacokinetic properties of oral this compound. clinicaltrials.gov
Assessing the bioavailability of oral this compound was a crucial objective of its early clinical development. clinicaltrials.gov Studies were conducted in patients with solid tumor malignancies to compare the systemic exposure of the drug after oral administration versus intravenous infusion. nih.gov In one study, patients received this compound both intravenously (200 mg/m²) and orally (250 mg/m²) in alternate sequences. nih.gov
The research demonstrated that while oral this compound does result in systemic exposure, there is significant variability among patients. nih.gov The bioavailability of oral this compound was found to be 49 ± 18% in one study. nih.gov Another investigation reported a wide range of bioavailability, from 28% to 98%, with a median of 73%. nih.gov This high interpatient variability in absorption and systemic exposure was noted as a potential limitation for the clinical utility of the oral route. nih.gov
| Study Population | Reported Bioavailability | Source |
|---|---|---|
| Adults with advanced solid malignancy or lymphoma | 49 ± 18% | nih.gov |
| Patients with solid tumor malignancies | 28% to 98% (Median: 73%) | nih.gov |
Pharmacokinetic analyses were integral to Phase I trials to understand how this compound is absorbed, distributed, metabolized, and eliminated in cancer patients. clinicaltrials.gov Following oral administration, this compound was detectable in the plasma of all patients within one hour, with maximum plasma concentrations (Cmax) typically reached between 1 and 4 hours. nih.gov A key finding was a significant reduction in Cmax values after oral administration compared to intravenous infusion, which was consistent with the goal of potentially mitigating neurotoxicity linked to high peak concentrations. nih.gov
The studies also examined the pharmacokinetics of this compound's principal metabolite, 4-O-demethylthis compound. nih.gov The data revealed an extensive range in the relative exposure to both the parent drug and its metabolite among patients. nih.gov The good central nervous system penetration of this compound was also noted, suggesting its potential for treating intracranial neoplasms. nih.gov
| Parameter | Finding | Source |
|---|---|---|
| Time to Detection in Plasma | Within 1 hour post-administration | nih.gov |
| Time to Maximum Plasma Concentration (Tmax) | 1 to 4 hours | nih.gov |
| Comparison to IV Administration | Significantly reduced Cmax with oral route | nih.gov |
| CNS Penetration | Good penetration evident | nih.gov |
Phase I trials of this compound enrolled patients with a microscopic confirmation of a solid malignancy or lymphoma for which no effective standard therapy was available. nih.gov The patient population in one such study included 20 individuals with a median age of 60.5 years, the majority of whom had received prior systemic therapy. nih.gov The primary goal in this context was to determine the maximum tolerated dose and safety, rather than efficacy. clinicaltrials.govnih.gov While these early trials were not designed to measure anti-tumor activity, the data gathered on pharmacokinetics and tolerability in this heavily pre-treated population was essential for guiding further clinical development. nih.gov The regimen was deemed suitable for additional studies in patients with intracranial neoplasms due to its ability to penetrate the central nervous system. nih.gov
Clinical Studies of this compound Metabolites and Derivatives
Clinical research has also focused on this compound derivatives, such as 4-demethyl-4-cholesteryloxycarbonylthis compound (DM-CHOC-PEN). ascopost.comneoplasiaresearch.com This compound, which readily crosses the blood-brain barrier, has been evaluated in Phase I and II clinical trials for adolescents and young adults (AYA), a patient group aged 15-39, with various cancers involving the central nervous system (CNS). ascopost.comoatext.comresearchgate.net
In a trial involving 19 AYA patients with primary or metastatic CNS tumors, DM-CHOC-PEN was administered every 21 days. ascopost.com The study observed complete responses in two patients and partial responses in three. ascopost.com Pharmacokinetic profiling in this AYA cohort revealed that DM-CHOC-PEN had a longer half-life in plasma compared to older adults; it was detectable for up to 50 days in AYA patients versus less than 21 days in individuals over age 60. ascopost.com This suggests a prolonged effect in the younger population. ascopost.com Pharmacokinetic modeling showed that the maximum plasma concentration (Cmax) for DM-CHOC-PEN and its metabolite DM-PEN occurred at 3 and 24 hours, respectively, which was similar to older adults. aacrjournals.org
| Finding | Details | Source |
|---|---|---|
| Patient Population | 19 adolescents and young adults (AYA) with CNS tumors | ascopost.com |
| Clinical Responses | 2 Complete Responses | ascopost.com |
| 3 Partial Responses | ascopost.com | |
| 1 Stable Disease | ascopost.com | |
| Plasma Detectability | Up to 50 days in AYA patients | ascopost.com |
| Cmax (DM-CHOC-PEN) | 3 hours | aacrjournals.org |
| Cmax (DM-PEN Metabolite) | 24 hours | aacrjournals.org |
The potential for DM-CHOC-PEN to act as a radiosensitizer has been explored in clinical trials. researchgate.net Pre-clinical studies demonstrated enhanced cytotoxicity when cancer cells were treated with both DM-CHOC-PEN and radiation. researchgate.net A Phase I clinical trial was conducted to evaluate the safety and dose-tolerance of DM-CHOC-PEN administered in combination with radiation for patients with advanced cancers involving the CNS. researchgate.net
In this trial, a single dose of DM-CHOC-PEN was administered as a 3-hour intravenous infusion three weeks before patients received standard radiation therapy, such as stereotactic radiosurgery (SRS) or whole-brain irradiation (WBRT). researchgate.net The study enrolled nine subjects with cancers involving the CNS (including non-small cell lung cancer, breast cancer, melanoma, and sarcoma). researchgate.net The results showed that the combination was well-tolerated. researchgate.net Six of the nine treated patients had objective responses, with one patient achieving a complete remission lasting over 31 months. researchgate.net These preliminary data support the enhanced cytotoxicity and safety of using DM-CHOC-PEN together with radiation for treating CNS cancers. researchgate.net
Translational Implications of Preclinical Findings
The transition of this compound from preclinical models to clinical application is guided by several key findings related to its mechanism of action, unique pharmacological properties, and its activity profile in various cancer models. These preclinical data provide a foundational rationale for its clinical development, suggesting specific tumor types and therapeutic strategies that may be most promising.
A significant translational attribute of this compound is its ability to be administered orally and to penetrate the central nervous system (CNS). nih.gov Preclinical studies have demonstrated that this compound effectively crosses the blood-brain barrier, exhibiting therapeutic activity against intracerebrally implanted human tumor xenografts. nih.gov Its efficacy in these brain tumor models was found to be at least comparable to that of carmustine (B1668450), a standard agent known for its CNS penetration. nih.gov This facile distribution to the CNS suggests a clear translational path for investigating this compound in the treatment of primary brain neoplasms and CNS metastases, which remain challenging areas in oncology. nih.gov
The mechanism of action of this compound also carries important translational implications. It is understood to function as a DNA-damaging agent. nih.gov Following metabolic activation, it is believed to form free radical species that bind to DNA, leading to monofunctional alkylation, chromosomal breaks, gaps, and exchanges, which ultimately result in cytotoxicity. nih.gov This mechanism, which involves the inhibition of both DNA and RNA synthesis, distinguishes it from other classes of chemotherapeutics. nih.gov The implication for clinical translation is that this compound could be effective in tumors that have developed resistance to other DNA-damaging agents with different mechanisms, such as intercalators or antimetabolites. nih.gov
Preclinical cross-resistance studies have been pivotal in defining a potential clinical niche for this compound. In vivo experiments using murine leukemia models have shown that cell lines resistant to standard alkylating agents like melphalan (B128), cyclophosphamide (B585), and carmustine exhibit cross-resistance to this compound. nih.gov Conversely, leukemia lines with acquired resistance to antimetabolites, DNA binders/intercalators, and vincristine (B1662923) did not show cross-resistance. nih.gov This suggests that this compound's utility might be limited in patients previously treated with and resistant to certain alkylating agents. However, it also strongly implies that this compound could offer a therapeutic option for patients whose tumors are refractory to other major classes of chemotherapy. These findings are critical for designing clinical trials, particularly in selecting patient populations most likely to respond.
The data below summarizes key preclinical findings that inform the translational potential of this compound.
Table 1: Summary of this compound Preclinical Activity in Key Tumor Models
| Tumor Model | Route of Administration | Key Finding | Translational Implication | Reference |
|---|---|---|---|---|
| P388 Murine Leukemia | Oral (p.o.) | Active in standard models. | Confirms systemic antitumor activity of oral formulation. | nih.govnih.gov |
| MX-1 Human Mammary Xenograft (Subcutaneous) | Oral (p.o.) | Therapeutic effects were independent of treatment schedule. | Suggests flexibility in potential clinical dosing schedules. | nih.gov |
| H82 Human Lung Xenograft (Subcutaneous) | Oral (p.o.) | Showed therapeutic activity comparable to parenteral administration. | Supports the development of an oral formulation for clinical use. | nih.gov |
Table 2: In Vivo Cross-Resistance Profile of this compound in P388 Leukemia Models
| Resistant Leukemia Line | Cross-Resistance to this compound? | Implication for Clinical Translation | Reference |
|---|---|---|---|
| Melphalan-resistant | Yes | Patients with tumors resistant to melphalan may not respond to this compound. | nih.gov |
| Cyclophosphamide-resistant | Yes | Suggests a shared resistance mechanism with classical nitrogen mustards. | nih.gov |
| Carmustine-resistant | Yes | Limits potential use in patients refractory to nitrosoureas. | nih.gov |
| Antimetabolite-resistant | No | Potential for use in patients whose tumors are resistant to antimetabolites. | nih.gov |
| DNA Binder/Intercalator-resistant | No | May be effective where agents like doxorubicin (B1662922) have failed. | nih.gov |
While specific predictive biomarkers for this compound response have not been definitively identified, the preclinical cross-resistance data provide a strong basis for patient stratification in clinical trials. The molecular mechanisms underlying resistance to agents like cyclophosphamide or melphalan could serve as negative predictive markers for this compound efficacy. Furthermore, the unique free-radical-mediated DNA damage mechanism suggests that tumors with deficiencies in specific DNA repair pathways might exhibit heightened sensitivity, a hypothesis that warrants investigation in translational studies. nih.gov The lack of cross-resistance with antimetabolites and vincristine also points toward the rational design of combination therapies, where this compound could be paired with these agents to target cancer cells through distinct and non-competing pathways.
Advanced Synthetic Methodologies for Penclomedine and Its Analogues
Approaches to Pyridine (B92270) Core Functionalizationnih.govnih.gov
Key functionalization approaches for the penclomedine scaffold have centered on the manipulation of substituents at the 4- and 6-positions of the pyridine ring. nih.gov The methoxy (B1213986) groups at these positions are synthetically tractable handles for introducing a variety of functional groups. For instance, selective demethylation of the methoxy group at the 4-position is a crucial step in accessing key metabolites and provides a site for further derivatization. nih.gov
General synthetic strategies for substituted pyridines that are relevant to the this compound core include:
Hantzsch Pyridine Synthesis: A classical method involving the condensation of an aldehyde, ammonia, and a β-ketoester to form a dihydropyridine, which can then be oxidized to the corresponding pyridine. This method is highly versatile for creating substituted pyridines. pharmaguideline.com
Kröhnke Pyridine Synthesis: This method utilizes the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds to generate 2,4,6-trisubstituted pyridines. pharmaguideline.com
Nucleophilic Substitution: The pyridine ring in this compound is electron-deficient, making it susceptible to nucleophilic substitution, particularly at the C-2 and C-4 positions. nih.gov This allows for the displacement of leaving groups to introduce new functionalities.
Metal-Catalyzed Cross-Coupling Reactions: Modern synthetic methods, such as Suzuki and Sonogashira couplings, can be employed to introduce new carbon-carbon bonds at various positions of the pyridine ring, provided a suitable halide or triflate is present.
In the context of this compound, functionalization has primarily involved the modification of existing substituents rather than the de novo synthesis of the entire ring system for each analogue. nih.gov
Synthesis of 4-Demethylthis compound and its Acyl Derivativesnih.gov
One of the major plasma metabolites of this compound is 4-demethylthis compound (4-DMPEN), where the methoxy group at the 4-position is converted to a hydroxyl group. nih.gov This metabolite has been a focal point for the synthesis of new analogues due to its own intrinsic antitumor activity and the presence of a reactive hydroxyl group suitable for further chemical modification.
The synthesis of 4-DMPEN is typically achieved through the selective demethylation of this compound. This transformation can be accomplished using various demethylating agents, with boron tribromide (BBr₃) being a common choice for cleaving aryl methyl ethers.
Once 4-DMPEN is obtained, its phenolic hydroxyl group serves as a versatile point for derivatization, particularly through acylation, to produce a range of ester and carbonate analogues. The general scheme for the acylation of 4-DMPEN involves the reaction of the hydroxyl group with an acylating agent, such as an acid chloride or anhydride, often in the presence of a base like pyridine or triethylamine (B128534) to neutralize the acid byproduct.
A variety of acyl derivatives of 4-DMPEN have been synthesized and evaluated for their antitumor activity. These modifications aim to alter the lipophilicity, cell permeability, and metabolic stability of the parent compound. nih.gov
Table 1: Synthesized Acyl Derivatives of 4-Demethylthis compound This is an interactive table. You can sort and filter the data.
| Compound | Acyl Group | Rationale for Synthesis |
|---|---|---|
| 4-O-acetyl-DMPEN | Acetyl | To investigate the effect of a small, simple ester group on activity. |
| 4-O-propionyl-DMPEN | Propionyl | To explore the impact of increasing the alkyl chain length. |
| 4-O-butyryl-DMPEN | Butyryl | To further increase lipophilicity. |
Strategies for Cholesteryloxycarbonyl Conjugationresearchgate.netcymitquimica.com
Cholesterol and its derivatives are of interest in drug design for their ability to interact with cell membranes and potentially facilitate drug uptake. Conjugating a cholesteryl moiety to a cytotoxic agent like a this compound analogue can create a prodrug with altered pharmacokinetic properties. The cholesteryloxycarbonyl group is a common linker for this purpose.
The synthesis of a cholesteryloxycarbonyl conjugate of a this compound analogue, such as 4-DMPEN, would leverage the reactive hydroxyl group of the latter. The key reagent for this conjugation is cholesteryl chloroformate. cymitquimica.com This compound is an acyl chloride derivative that readily reacts with alcohols and phenols to form stable carbonate esters. cymitquimica.com
The proposed synthetic strategy involves the reaction of 4-DMPEN with cholesteryl chloroformate in an inert solvent, such as dichloromethane (B109758) or tetrahydrofuran. A non-nucleophilic base, for example, pyridine or triethylamine, is typically added to scavenge the hydrochloric acid that is formed during the reaction, driving the equilibrium towards the product. The reaction is generally performed under anhydrous conditions to prevent hydrolysis of the highly reactive cholesteryl chloroformate. cymitquimica.com A derivative referred to as DM-CHOC-PEN, which is likely the cholesteryloxycarbonyl derivative of 4-demethylthis compound, has been mentioned in the literature in the context of having improved antitumor activity. researchgate.net
Development of Novel this compound Analogues for Enhanced Efficacynih.govnih.gov
The primary goal for synthesizing novel this compound analogues is to discover compounds with superior antitumor activity, a broader spectrum of efficacy, and an improved safety profile compared to the parent drug. Research has focused on modifying the substituents at the 4- and 6-positions of the pyridine ring. nih.gov
The evaluation of these novel analogues is often conducted using in vivo models, such as human tumor xenografts in mice. The MX-1 human breast tumor xenograft model has been a particularly useful tool for assessing the efficacy of this compound derivatives. nih.govnih.gov
Several analogues of both this compound and 4-DMPEN have demonstrated activities ranging from modest to curative in these preclinical models. nih.gov The modifications include the introduction of different alkyl, aryl, and ester groups. The structure-activity relationship (SAR) studies derived from these investigations help in identifying the key molecular features required for potent antitumor effects.
Table 2: Antitumor Activity of Selected this compound Analogues against MX-1 Human Breast Tumor Xenograft This is an interactive table. You can sort and filter the data.
| Compound | Modification | Antitumor Activity | Reference |
|---|---|---|---|
| This compound | Parent Compound | Active | nih.gov |
| 4-Demethylthis compound (4-DMPEN) | 4-OH, 6-OCH₃ | Active | nih.gov |
| 4-O-Propyl-DMPEN | 4-OPr, 6-OCH₃ | Curative Activity | nih.gov |
| 4-O-iso-Propyl-DMPEN | 4-O-i-Pr, 6-OCH₃ | Curative Activity | nih.gov |
| 6-Demethyl-DMPEN | 4-OH, 6-OH | Inactive | nih.gov |
The results indicate that the nature of the substituent at the 4-position significantly influences the antitumor efficacy. For example, small alkyl ethers of 4-DMPEN, such as the propyl and isopropyl derivatives, showed curative activity in the MX-1 model, suggesting that modulating the properties of this position can lead to substantial improvements in efficacy. Conversely, demethylation at both the 4- and 6-positions resulted in an inactive compound, highlighting the importance of the substituents on the pyridine core for biological activity. nih.gov
Future Directions and Research Gaps
Elucidation of Complete Mechanism of Action
The precise molecular mechanism by which penclomedine exerts its cytotoxic effects is not fully understood, presenting a significant barrier to its rational clinical development. Early studies established that the drug's activity is linked to its ability to induce chromosomal damage, including breaks, gaps, and exchanges. acs.org It is known to inhibit both DNA and RNA synthesis almost completely. acs.org
An alternative mechanism, the inhibition of the enzyme dihydroorotate (B8406146) dehydrogenase involved in de novo pyrimidine (B1678525) biosynthesis, was investigated. acs.org While this compound does inhibit this enzyme, subsequent experiments failed to demonstrate that this inhibition was the primary cause of cytotoxicity. acs.org A proposed mechanism of action suggests that after metabolic demethylation, the trichloromethyl group is activated, leading to an intermediate that alkylates tumor cell DNA. acs.org This adduct can then undergo keto-enol tautomerism, creating a moiety capable of forming a DNA-DNA cross-link, which is presumed to be the ultimate cytotoxic lesion. acs.org
Key Unanswered Questions:
What is the exact structure of the DNA adducts formed?
Which specific cellular DNA repair pathways are involved in processing this compound-induced damage?
Beyond direct DNA damage, are there other downstream signaling pathways significantly perturbed by this compound that contribute to its cytotoxicity?
Identification of Ultimate Active Form of the Drug
This compound is extensively metabolized in vivo, and it is widely accepted to be a prodrug that requires bioactivation to exert its antitumor effect. acs.org Upon administration in both mice and humans, the parent compound is rapidly cleared from the plasma. mdpi.com The principal and major plasma metabolite has been identified as 4-demethylthis compound (4-DM-PEN). acs.orgmdpi.com
Crucially, 4-DM-PEN has been shown to be an antitumor-active metabolite, demonstrating efficacy against the this compound-sensitive MX-1 human breast tumor xenograft, both subcutaneously and intracerebrally implanted. acs.org However, like the parent compound, 4-DM-PEN displays limited activity in vitro, which strongly suggests that it is also a prodrug and not the ultimate active form of the drug. acs.org This indicates that further metabolic activation is required to generate the final cytotoxic species. acs.org
In the search for the ultimate active form, a reductive metabolite, α,α-didechloro-PEN, was found to be significantly more cytotoxic than either this compound or 4-DM-PEN in vitro. acs.org Despite its high in vitro potency, this metabolite proved to be inactive when tested in vivo against the MX-1 tumor model. acs.org This discrepancy highlights the complexity of this compound's metabolic activation pathway and underscores the gap in identifying the definitive DNA-alkylating agent.
Further Optimization of Analogues for Improved Therapeutic Index
A significant opportunity lies in the synthesis and evaluation of this compound analogues to improve its therapeutic index—the balance between efficacy and toxicity. Dose-limiting cerebellar neurotoxicity was a key challenge observed in early clinical trials of this compound. acs.org The active metabolite, 4-DM-PEN, was notably found to be non-neurotoxic in a rat model, suggesting that structural modifications could separate the antitumor effects from the adverse neurological effects. acs.org
A study focused on creating new analogues of this compound and its metabolites by modifying the 4- and 6-positions of the pyridine (B92270) ring with various alkyl, aryl, and ester groups. acs.orgnih.gov These compounds were then tested in vivo for their antitumor activity.
The research yielded several key structure-activity relationship (SAR) insights:
The trichloromethyl substituent was found to be absolutely essential for in vivo antitumor activity. acs.org
Synthesis of 4-acyl derivatives of 4-DM-PEN resulted in compounds with consistent and high activity. acs.org
Conversely, analogues where a chloro group replaced the 4- or 6-methoxy group were inactive. acs.org
The 6-ethyl analogues showed either no or only modest activity. acs.org
This systematic approach demonstrates that chemical modification can modulate the antitumor activity. Further optimization of these analogues is a critical research direction. The goal is to identify a lead compound with a superior therapeutic profile compared to the original this compound, potentially offering enhanced potency against tumor cells while minimizing dose-limiting toxicities.
| Analogue/Metabolite | Modification | In Vivo Activity (MX-1 Xenograft) | Key Finding |
| 4-DM-PEN | 4-demethylation (metabolite) | Active | Active metabolite, potentially non-neurotoxic |
| α,α-didechloro-PEN | Reductive dechlorination | Inactive | Highly cytotoxic in vitro but inactive in vivo |
| 4-acyl derivatives of 4-DMPEN | Acyl group at 4-position | High activity | Demonstrates potential for improving efficacy |
| 6-ethyl analogues | Ethyl group at 6-position | Inactive to modest activity | Suggests the 6-position is sensitive to modification |
| 4- or 6-chloro analogues | Chloro group replaces methoxy (B1213986) | Inactive | Methoxy groups appear important for activity |
Exploration of New Therapeutic Indications Beyond Current Scope
Initial preclinical studies identified this compound's significant activity against breast cancer models, including the human MX-1 and MCF-7 mammary carcinomas and the murine CD8F1 and 16/C adenocarcinomas. nih.govprinceton.edu This established breast cancer as a primary indication. However, the compound's unique properties, particularly its ability to cross the blood-brain barrier, suggest its potential utility in other malignancies. acs.org
This compound has demonstrated therapeutic activity against intracerebrally implanted human tumor xenografts (MX-1 breast and H82 lung) that was at least comparable to carmustine (B1668450), a standard agent for brain tumors. acs.org This facile distribution to the central nervous system makes brain tumors and brain metastases from other cancers a logical and high-priority area for future clinical investigation. acs.org
The spectrum of activity, however, is not universal. Preclinical data showed a lack of cross-resistance with antimetabolites and DNA intercalators, but did show cross-resistance with alkylating agents like melphalan (B128) and cyclophosphamide (B585) in P388 leukemia models. acs.org Furthermore, this compound was found to be inactive against B16 melanoma, i.v. Lewis lung carcinoma, and colon adenocarcinoma 38 models. princeton.edu A Phase I clinical trial was conducted for patients with a range of advanced solid tumors. nih.gov Future research should focus on systematically screening this compound against a broader panel of cancer types, especially different subtypes of brain tumors (e.g., glioblastoma) and cancers with a high propensity for brain metastasis.
Predictive Biomarkers for this compound Response
A major gap in the development of this compound is the complete absence of identified predictive biomarkers. To optimize patient selection and improve the likelihood of successful clinical outcomes, it is essential to discover biomarkers that can distinguish potential responders from non-responders before treatment initiation.
Given that this compound's proposed mechanism involves DNA damage, promising areas for biomarker discovery would include:
DNA Repair Pathways: Tumors with deficiencies in specific DNA repair pathways (e.g., homologous recombination or base excision repair) might exhibit heightened sensitivity to this compound. Genomic or transcriptomic analysis of genes in these pathways could yield predictive signatures.
Metabolic Activation Enzymes: Since this compound is a prodrug, the expression and activity levels of the specific cytochrome P450 enzymes or other reductases responsible for its bioactivation could be critical determinants of its efficacy. Patients with tumors or livers expressing high levels of these activating enzymes may derive greater benefit.
Future research should involve screening this compound across large, molecularly characterized cancer cell line panels. This would allow for the correlation of drug sensitivity with genomic, transcriptomic, and proteomic data to identify genes or pathways associated with response or resistance. Such findings would need subsequent validation in preclinical models and, ultimately, in patient samples from clinical trials.
Novel Drug Delivery Systems for Targeted Therapy
The clinical utility of this compound has been limited by its systemic toxicities, particularly neurotoxicity. acs.org Encapsulating this compound within novel drug delivery systems presents a promising strategy to mitigate these adverse effects and enhance its therapeutic index. By altering the drug's biodistribution, nanocarriers could increase its accumulation in tumor tissue while reducing its exposure to sensitive healthy tissues like the cerebellum.
Potential drug delivery platforms that warrant investigation for this compound include:
Liposomes: These lipid-based vesicles can encapsulate both hydrophobic and hydrophilic drugs, shielding them from rapid degradation and altering their pharmacokinetic profile.
Polymeric Nanoparticles: Biodegradable polymers can be formulated into nanoparticles that provide sustained release of the encapsulated drug, potentially reducing the peak plasma concentrations associated with toxicity.
Antibody-Drug Conjugates (ADCs): If a specific, highly expressed cell-surface antigen is identified on tumors sensitive to this compound, an ADC could be developed to deliver the drug directly to cancer cells, maximizing potency and minimizing off-target effects.
Research in this area is currently nonexistent for this compound and represents a significant untapped opportunity. The development of a nanoparticle formulation of this compound could not only improve its safety profile but also potentially enhance its efficacy through the enhanced permeability and retention (EPR) effect in solid tumors.
Q & A
Q. What is the primary mechanism of action of penclomedine, and how does it inform experimental design in preclinical studies?
this compound is hypothesized to act as an alkylating agent, forming reactive metabolites that bind to DNA, though its exact mechanism remains unclear. Preclinical studies should prioritize metabolite profiling (e.g., via HPLC or mass spectrometry) and DNA-binding assays to clarify its mode of action. Experimental designs should include cross-resistance studies with other alkylating agents (e.g., cyclophosphamide) in tumor models to identify unique therapeutic niches .
Q. What are the key formulation challenges for this compound, and how have researchers addressed them?
this compound’s poor water solubility necessitated development of a 10% oil-in-water emulsion for intravenous administration. Researchers validated this formulation through preclinical pharmacokinetic studies in rodents, ensuring stability and bioavailability. For oral administration, bioavailability remains low (~2% in mice), requiring co-solvents or lipid-based carriers to enhance absorption .
Q. How were Phase I clinical trials for this compound structured to identify dose-limiting toxicities (DLTs)?
Phase I trials used a modified Fibonacci dose-escalation design , starting at 22.5 mg/m²/day and escalating to 550 mg/m²/day. Neurotoxicity (ataxia, dizziness) emerged as the DLT, with infusion duration (1-hour vs. 3-hour) impacting toxicity severity. Pharmacokinetic sampling at intervals (5 min to 24 h post-infusion) linked plasma concentrations to adverse effects .
Advanced Research Questions
Q. How can researchers reconcile contradictions in reported maximum tolerated doses (MTDs) across Phase I trials?
Discrepancies in MTDs (e.g., 340 mg/m² in one study vs. 415 mg/m² in another) stem from differences in infusion protocols and patient populations. A meta-analysis of pharmacokinetic parameters (e.g., clearance rates, AUC) across studies is critical. Bayesian modeling (e.g., ADAPT II software) can harmonize data by adjusting for covariates like prior chemotherapy exposure .
Q. What methodologies are recommended to investigate this compound’s neurotoxicity in preclinical models?
Neurotoxicity studies should employ cerebellar histopathology in rodents, focusing on Purkinje cell loss observed in intraperitoneal models. Behavioral assays (e.g., rotarod tests) can quantify motor deficits. Concurrent plasma and cerebrospinal fluid (CSF) sampling is essential to correlate parent drug levels with neurotoxic effects .
Q. Why were this compound metabolites not detected in human plasma despite preclinical evidence of metabolic activation?
Preclinical models (mice/rats) showed extensive metabolism to 4-demethylthis compound (DM-PEN), but human trials detected only the parent compound. This discrepancy suggests species-specific metabolic pathways . Researchers should prioritize in vitro hepatocyte assays (human vs. murine) and stable isotope tracing to identify interspecies differences in CYP450-mediated metabolism .
Q. How can combination therapies mitigate this compound’s neurotoxicity while preserving efficacy?
Co-administration with blood-brain barrier (BBB) modulators (e.g., dexamethasone) may reduce CNS exposure. Preclinical studies in xenograft models should test sequential dosing with neuroprotective agents (e.g., memantine) while monitoring tumor regression. Pharmacodynamic biomarkers (e.g., plasma DNA adducts) can differentiate therapeutic vs. toxic thresholds .
Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound trials?
Logistic regression analysis (used in two-stage trial designs) effectively models the probability of DLTs relative to dose. Nonlinear mixed-effects modeling (NONMEM) can account for interpatient variability in drug clearance. Sensitivity analyses should assess covariates like age, renal function, and prior neurotoxic chemotherapy .
Data Contradiction and Future Directions
Q. Why did this compound show antitumor activity in xenografts but not in early clinical trials?
Preclinical efficacy in MX-1 mammary xenografts relied on oral administration , which was not replicated in IV clinical trials due to bioavailability limitations. Future studies should explore oral formulations with enhanced absorption or prodrug derivatives (e.g., DM-CHOC-PEN) that bypass neurotoxicity while maintaining efficacy .
Q. How can researchers leverage this compound’s pharmacokinetic profile to optimize dosing schedules?
this compound’s long elimination half-life (2.4 h) and rapid clearance suggest prolonged infusion protocols (e.g., continuous 24-hour infusion) could reduce peak plasma concentrations linked to neurotoxicity. Pharmacokinetic-pharmacodynamic (PK/PD) modeling should simulate alternate regimens (e.g., weekly vs. daily dosing) to balance safety and efficacy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
